

# 3-Chloro-4-(hydroxymethyl)phenol molecular weight

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## Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B1369970

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An In-depth Technical Guide to **3-Chloro-4-(hydroxymethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide offers a comprehensive overview of **3-Chloro-4-(hydroxymethyl)phenol** (CAS No: 171569-42-9), a halogenated phenolic compound with potential applications as a versatile intermediate in organic synthesis and drug discovery. While specific literature on this molecule is sparse, this document extrapolates from established chemical principles and data on analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed synthetic protocol, outline methods for analytical characterization, and discuss its potential as a building block in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and other substituted phenolic compounds.

## Physicochemical and Structural Properties

**3-Chloro-4-(hydroxymethyl)phenol** belongs to the family of chlorinated phenols, a class of compounds that has garnered significant interest in medicinal chemistry due to the unique electronic and lipophilic properties imparted by the chlorine substituent.<sup>[1]</sup> The presence of both a hydroxyl and a hydroxymethyl group on the benzene ring offers multiple sites for

chemical modification, making it a potentially valuable scaffold for building more complex molecules.

The core physicochemical properties of **3-Chloro-4-(hydroxymethyl)phenol** are summarized below.

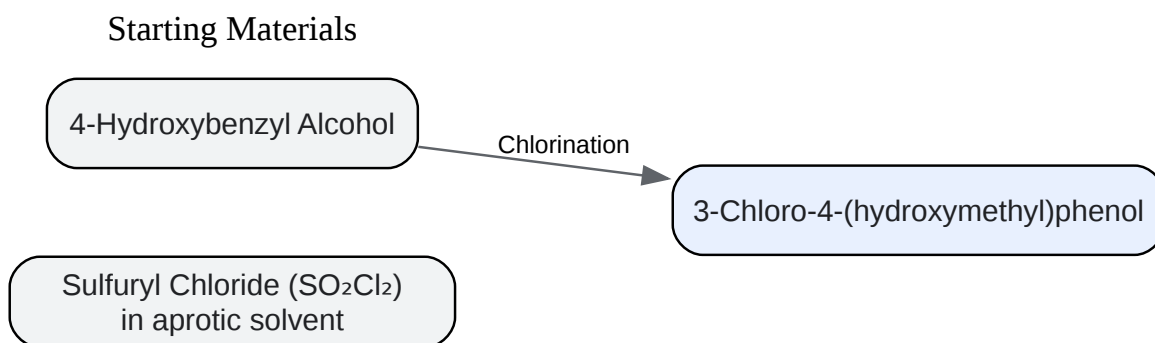
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub>	[2]
Molecular Weight	158.58 g/mol	[2][3]
CAS Number	171569-42-9	[2]
IUPAC Name	3-chloro-4-(hydroxymethyl)phenol	N/A
SMILES	<chem>OCC1=CC(O)=C(Cl)C=C1</chem>	[2]
Appearance	Solid (predicted)	N/A
Storage	Keep in dark place, sealed in dry, room temperature	[2]

## Proposed Synthesis and Purification

While specific, peer-reviewed synthesis routes for **3-Chloro-4-(hydroxymethyl)phenol** are not readily available in the literature, a logical and efficient pathway can be designed based on well-established organic reactions. The most direct approach involves the regioselective chlorination of a suitable precursor, 4-hydroxybenzyl alcohol (also known as 4-(hydroxymethyl)phenol).

### Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the electrophilic chlorination of 4-hydroxybenzyl alcohol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already substituted, chlorination is expected to occur at one of the ortho positions (C3 or C5). The choice of a mild chlorinating agent is crucial to prevent over-chlorination or oxidation of the hydroxymethyl group. Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) is a suitable reagent for this purpose.[4]



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Caption: Proposed synthesis of **3-Chloro-4-(hydroxymethyl)phenol** via chlorination.

## Detailed Experimental Protocol

Objective: To synthesize **3-Chloro-4-(hydroxymethyl)phenol** from 4-hydroxybenzyl alcohol.

Materials:

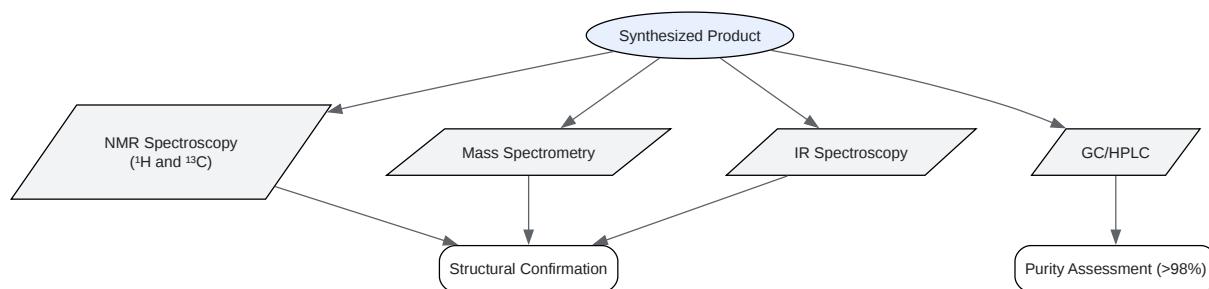
- 4-Hydroxybenzyl alcohol (purity >98%)
- Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel (for column chromatography)
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 4-hydroxybenzyl alcohol in 150 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
- **Chlorination:** Slowly add a solution of sulfuryl chloride (1.05 equivalents) in 50 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0°C throughout the addition. Causality: Slow addition at low temperature is critical to control the exothermic reaction and minimize the formation of dichlorinated byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower R<sub>f</sub> spot indicates product formation.
- **Work-up:** Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 100 mL of water and 100 mL of brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **3-Chloro-4-(hydroxymethyl)phenol** as a solid.

## Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of characterization.



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Caption: Workflow for the analytical characterization of the final product.

## Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for **3-Chloro-4-(hydroxymethyl)phenol**, which are essential for its unambiguous identification.

Technique	Expected Results
$^1\text{H}$ NMR	Aromatic protons with specific splitting patterns, a singlet for the benzylic $\text{CH}_2$ protons, and broad singlets for the two OH groups.
$^{13}\text{C}$ NMR	Seven distinct carbon signals corresponding to the aromatic carbons, the benzylic carbon, and carbons bearing hydroxyl and chloro groups.
Mass Spec.	Molecular ion peak ( $\text{M}^+$ ) at $m/z \approx 158$ , with a characteristic $\text{M}+2$ peak at $m/z \approx 160$ (approx. 1/3 intensity) due to the $^{37}\text{Cl}$ isotope.
IR Spec.	Broad O-H stretching band ( $\sim 3200\text{-}3600\text{ cm}^{-1}$ ), C-O stretching ( $\sim 1200\text{-}1300\text{ cm}^{-1}$ ), and C-Cl stretching ( $\sim 600\text{-}800\text{ cm}^{-1}$ ).
HPLC/GC	A single major peak, indicating high purity, with retention time dependent on the specific column and method used. <a href="#">[5]</a> <a href="#">[6]</a>

Trustworthiness of Protocols: The analytical methods described are standard in organic chemistry.[\[7\]](#) For GC analysis of phenolic compounds, EPA method 8041A provides a robust starting point for method development, utilizing a gas chromatograph with a flame ionization detector (FID).[\[5\]](#)[\[8\]](#)

## Potential Applications in Research and Drug Development

Phenolic compounds are a cornerstone of medicinal chemistry, with applications ranging from antiseptics to complex drug scaffolds.[\[9\]](#) The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.[\[1\]](#)

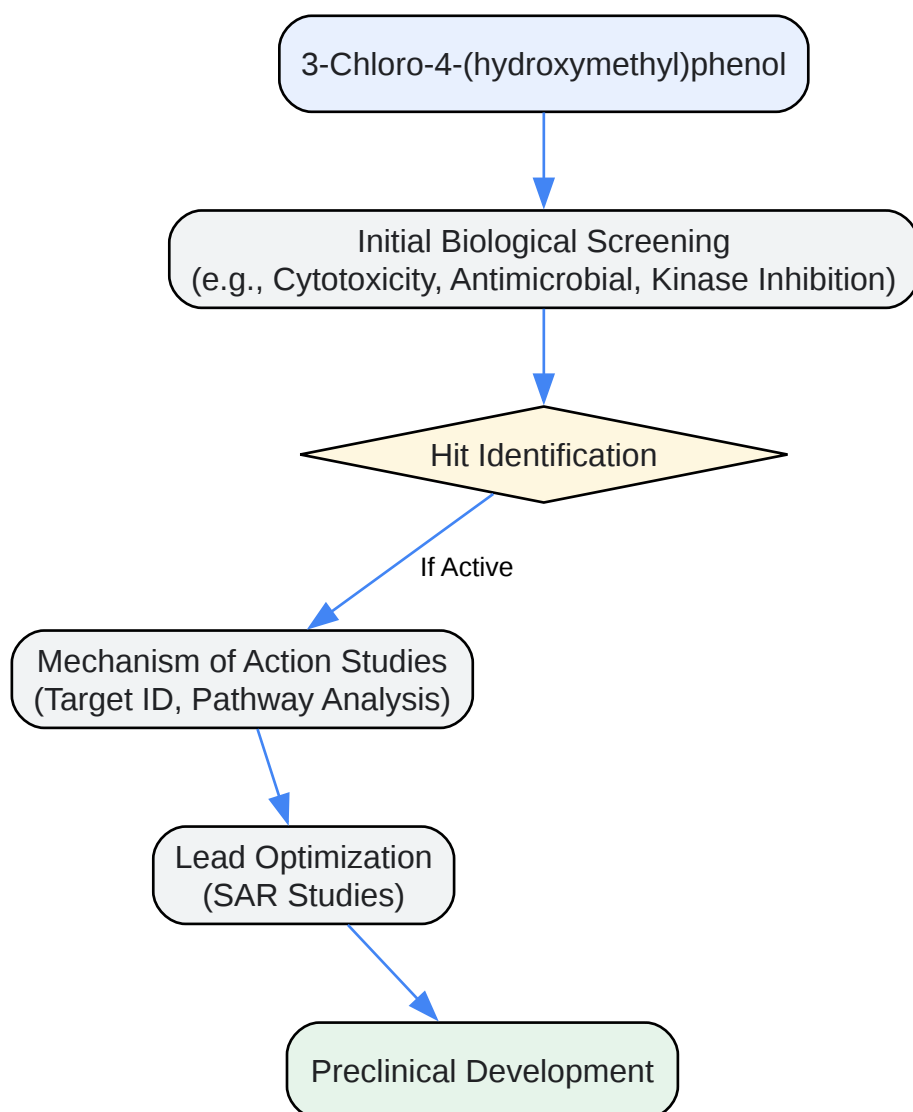
## Role as a Chemical Intermediate

**3-Chloro-4-(hydroxymethyl)phenol** is an attractive building block for several reasons:

- **Two Reactive Sites:** The phenolic hydroxyl and the benzylic alcohol groups can be selectively functionalized to build more complex structures. For instance, the phenolic hydroxyl can undergo etherification, while the benzylic alcohol can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.
- **Defined Regiochemistry:** The fixed positions of the substituents provide a rigid scaffold, which is advantageous in structure-activity relationship (SAR) studies.

## Proposed Biological Evaluation Workflow

Given the lack of existing biological data, a logical workflow for the initial screening of **3-Chloro-4-(hydroxymethyl)phenol** can be proposed. This workflow aims to efficiently identify any potential bioactivity and guide further investigation.



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Caption: Proposed workflow for the initial biological evaluation of the title compound.

## Safety, Handling, and Storage

As with all chlorinated phenols, **3-Chloro-4-(hydroxymethyl)phenol** should be handled with care, assuming it may be toxic and corrosive.<sup>[10][11]</sup>

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.<sup>[12]</sup>
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.<sup>[13]</sup> Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.<sup>[2][13]</sup>
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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